molecular formula C13H15NO4 B2478803 N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine CAS No. 899205-17-5

N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine

Cat. No.: B2478803
CAS No.: 899205-17-5
M. Wt: 249.266
InChI Key: QNXVIRHVMNRQBY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine is an organic compound with the molecular formula C₁₃H₁₅NO₄. It is a derivative of glycine, an amino acid, and features an ethoxyphenyl group attached to a propenoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine typically involves the reaction of glycine with an appropriate ethoxyphenyl derivative under specific conditions. One common method involves the use of an esterification reaction where glycine reacts with 2-ethoxyphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine can be compared with other similar compounds, such as:

    N-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]glycine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(2E)-3-(2-Phenyl)prop-2-enoyl]glycine: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    N-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]glycine:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)7-8-12(15)14-9-13(16)17/h3-8H,2,9H2,1H3,(H,14,15)(H,16,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXVIRHVMNRQBY-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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